Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522579
InChI: InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3
SMILES:
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC16522579

Molecular Formula: C10H7BrClNO2

Molecular Weight: 288.52 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate -

Specification

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
IUPAC Name methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3
Standard InChI Key GJROWFCXCULKFK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl

Introduction

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, which is a significant class of heterocyclic systems. This compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It is characterized by a bromo group at the 4-position, a chloro group at the 6-position, and a carboxylate ester functional group at the 2-position of the indole ring.

Synthesis Methods

The synthesis of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Industrial production may involve large-scale Fischer indole synthesis followed by selective halogenation, requiring careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

  • Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

  • Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Biological and Research Applications

Indole derivatives, including methyl 4-bromo-6-chloro-1H-indole-2-carboxylate, are studied for their potential biological activities, such as antiviral and anticancer properties. The indole ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s biological activity. Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Comparison with Similar Compounds

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to other indole derivatives. For example, 4-bromo-6-chloroindole lacks the carboxylate group, while methyl 4-bromoindole lacks the chloro substituent.

Compound NameCAS NumberKey Differences
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate1430229-84-7Contains a carboxylate ester group
4-Bromo-6-chloroindole885519-23-3Lacks carboxylate group
Methyl 4-bromoindoleN/ANo chloro substituent

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